2-Fluoro-4-octylbenzoic acid
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Overview
Description
2-Fluoro-4-octylbenzoic acid is an aromatic organic compound with the molecular formula C15H21FO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and an octyl group is attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-octylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzoic acid with an octyl halide under basic conditions. The reaction typically employs a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and a base like potassium carbonate or sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process can be scaled up by employing larger quantities of reagents and solvents, and by optimizing parameters such as temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-octylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-fluoro-4-octylbenzaldehyde or this compound derivatives, while reduction can produce 2-fluoro-4-octylbenzyl alcohol.
Scientific Research Applications
2-Fluoro-4-octylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-octylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The octyl group contributes to the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: A simpler analog without the octyl group, used in similar applications but with different physicochemical properties.
4-Octylbenzoic acid: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Chloro-4-octylbenzoic acid: Similar structure with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
2-Fluoro-4-octylbenzoic acid is unique due to the combined presence of the fluorine atom and the octyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the octyl group increases its hydrophobicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-octylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FO2/c1-2-3-4-5-6-7-8-12-9-10-13(15(17)18)14(16)11-12/h9-11H,2-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZTUGCVBDISNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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